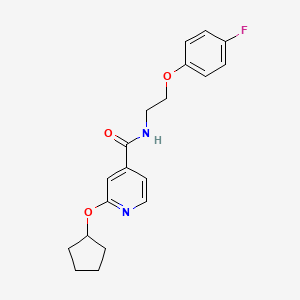

2-(cyclopentyloxy)-N-(2-(4-fluorophenoxy)ethyl)isonicotinamide

Description

2-(Cyclopentyloxy)-N-(2-(4-fluorophenoxy)ethyl)isonicotinamide is a synthetic small molecule characterized by a central isonicotinamide scaffold substituted with a cyclopentyloxy group at the 2-position and a 4-fluorophenoxy ethyl chain at the N-position. Its design incorporates hydrophobic (cyclopentyl) and halogenated (4-fluorophenoxy) moieties, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name |

2-cyclopentyloxy-N-[2-(4-fluorophenoxy)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c20-15-5-7-16(8-6-15)24-12-11-22-19(23)14-9-10-21-18(13-14)25-17-3-1-2-4-17/h5-10,13,17H,1-4,11-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLLQAZJGUEDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(cyclopentyloxy)-N-(2-(4-fluorophenoxy)ethyl)isonicotinamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.37 g/mol. Its structure features a cyclopentyloxy group, an isonicotinamide moiety, and a 4-fluorophenoxyethyl side chain.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034298-99-0 |

Antimicrobial Properties

Recent studies have indicated that isonicotinamide derivatives exhibit significant antimicrobial activity. The specific compound in focus has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. For instance, it has been noted that derivatives containing the isonicotinamide structure are more potent than their nicotinamide counterparts in inhibiting xanthine oxidase, a key enzyme in purine metabolism which can contribute to hyperuricemia when overactive .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research suggests that certain isonicotinamide derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, studies have shown that these compounds can influence the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced viability of cancer cells .

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes: The compound may inhibit specific enzymes related to metabolic pathways, such as xanthine oxidase.

- Signal Transduction Modulation: It can affect pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

- Receptor Binding: The compound may interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Cyclopentyloxy Group: This moiety enhances lipophilicity, improving membrane permeability and bioavailability.

- 4-Fluorophenoxyethyl Side Chain: The presence of the fluorine atom appears to increase binding affinity to target enzymes or receptors.

- Isonicotinamide Core: This core structure is essential for maintaining biological activity, particularly in enzyme inhibition.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various isonicotinamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on human cancer cell lines (e.g., breast cancer and leukemia). The study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural motifs with several antibacterial agents, particularly those targeting bacterial cell wall synthesis or energy metabolism. Below is a detailed comparison:

Structural Analogs

Key Observations :

- Cyclopentyloxy vs. Sulfanyl-Triazol : The replacement of the sulfanyl-triazol group in the PanK inhibitor with a cyclopentyloxy moiety in the target compound may improve hydrophobic interactions within the PanK active site, as suggested by higher predicted binding affinity (-8.2 vs. -7.8 kcal/mol) .

- 4-Fluorophenoxy Ethyl Chain: This group is conserved in both compounds targeting PanK, indicating its critical role in anchoring the molecule to the enzyme’s hydrophobic pocket.

Functional Analogs

- DprE1 Inhibitors : Compounds like 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide exhibit strong binding to DprE1 (-9.1 kcal/mol) due to electron-withdrawing nitro and trifluoromethyl groups . In contrast, the target compound’s lack of these substituents suggests a divergent mechanism, possibly prioritizing PanK inhibition over DprE1.

- The target compound’s 4-fluorophenoxy group may confer similar advantages.

Research Findings and Implications

- In Silico Docking : MetaPocket-based predictions indicate that the cyclopentyloxy group in the target compound enhances steric complementarity with PanK’s active site compared to bulkier triazol-containing analogs .

- Selectivity Considerations : The absence of a sulfanyl group may reduce off-target effects observed in analogs with broader reactivity, though experimental validation is needed.

- Synthetic Feasibility : The compound’s straightforward synthesis (relative to triazol derivatives) could streamline preclinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.